molecular formula C10H7Cl3Sn B12620421 Trichloro(naphthalen-2-yl)stannane CAS No. 915696-65-0

Trichloro(naphthalen-2-yl)stannane

Cat. No.: B12620421
CAS No.: 915696-65-0
M. Wt: 352.2 g/mol
InChI Key: PMIUHCUJVRSDFC-UHFFFAOYSA-K
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Description

Trichloro(naphthalen-2-yl)stannane is an organotin compound featuring a naphthalen-2-yl group bonded to a tin atom with three chlorine substituents. Organotin compounds are widely used in catalysis, polymer stabilization, and biocidal applications due to their unique electronic and steric properties. The trichloro substitution pattern on tin enhances electrophilicity, making this compound reactive in cross-coupling and transmetallation reactions.

Properties

CAS No.

915696-65-0

Molecular Formula

C10H7Cl3Sn

Molecular Weight

352.2 g/mol

IUPAC Name

trichloro(naphthalen-2-yl)stannane

InChI

InChI=1S/C10H7.3ClH.Sn/c1-2-6-10-8-4-3-7-9(10)5-1;;;;/h1-3,5-8H;3*1H;/q;;;;+3/p-3

InChI Key

PMIUHCUJVRSDFC-UHFFFAOYSA-K

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)[Sn](Cl)(Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Trichloro(naphthalen-2-yl)stannane can be synthesized through the reaction of naphthalen-2-ylmagnesium bromide with tin tetrachloride. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction is carried out in a solvent like tetrahydrofuran (THF) at low temperatures to ensure the stability of the intermediates and the final product.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: Trichloro(naphthalen-2-yl)stannane undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as alkyl or aryl groups, under appropriate conditions.

    Oxidation and Reduction Reactions: The tin atom can undergo oxidation or reduction, leading to different oxidation states and potentially new compounds.

    Coupling Reactions: The compound can participate in coupling reactions, forming new carbon-tin bonds.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like Grignard reagents or organolithium compounds are commonly used.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) are used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various organotin compounds, while oxidation and reduction reactions can produce different tin oxides or reduced tin species.

Scientific Research Applications

Chemistry: Trichloro(naphthalen-2-yl)stannane is used as a precursor in the synthesis of other organotin compounds. It serves as a building block in the preparation of complex molecules for catalysis and materials science.

Biology and Medicine: Organotin compounds, including this compound, have been studied for their potential biological activities. They exhibit antimicrobial and anticancer properties, making them candidates for drug development and therapeutic applications.

Industry: In the industrial sector, this compound is used in the production of polymers and as a stabilizer in the manufacturing of plastics. Its unique chemical properties contribute to the enhancement of material performance.

Mechanism of Action

The mechanism of action of trichloro(naphthalen-2-yl)stannane involves its interaction with molecular targets, such as enzymes and cellular components. The tin atom can coordinate with various ligands, influencing the compound’s reactivity and biological activity. The pathways involved include the modulation of enzyme activity, disruption of cellular processes, and induction of oxidative stress.

Comparison with Similar Compounds

Data Table: Key Comparative Properties

Compound Name Substituents Synthesis Method Yield (%) 119Sn NMR (ppm) Key Applications
This compound Cl, Cl, Cl, C₁₀H₇ Chlorination (hypothesized) Reactive intermediate (hypothesized)
Tributyl(naphthalen-2-yl)stannane Bu, Bu, Bu, C₁₀H₇ Nickel-catalyzed stannylation 91 -32.5 Catalysis, polymer synthesis
Dichlorostannane Cl, Cl, R, R' Stepwise chlorination >95 Polymer precursors
Tris(tridecafluorooctyl)stannane CF₃(CF₂)₆CH₂ Fluorination Hydrophobic coatings

Research Findings and Implications

  • Reactivity : this compound’s electrophilicity makes it suitable for Stille coupling or transmetallation, whereas tributyl analogs are preferred for stable intermediates .
  • Toxicity: Chlorinated organotins are generally more toxic than alkyl derivatives, necessitating careful handling (analogous to ’s warnings on unstudied toxicology) .
  • Synthetic Challenges : Tributyl derivatives are synthesized in high yields (85–91%) via optimized catalytic methods, whereas trichloro compounds may require harsher conditions, reducing yields .

Biological Activity

Trichloro(naphthalen-2-yl)stannane, an organotin compound, has garnered attention due to its diverse biological activities. Organotin compounds are known for their applications in various fields, including agriculture and pharmaceuticals. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, and anticancer properties.

Chemical Structure

This compound has the following chemical structure:

C10H6Cl3Sn\text{C}_{10}\text{H}_6\text{Cl}_3\text{Sn}

The compound consists of a naphthalene ring substituted with three chlorine atoms and a tin atom. This structure is significant as it influences the compound's reactivity and biological interactions.

Antibacterial Activity

Research indicates that organotin compounds exhibit notable antibacterial properties. A study highlighted that various organotin complexes demonstrated significant inhibition against bacterial strains such as Escherichia coli and Staphylococcus aureus . The effectiveness of this compound in this regard is attributed to its ability to disrupt bacterial cell membranes and interfere with cellular functions.

Table 1: Antibacterial Activity of Organotin Compounds

CompoundBacterial StrainInhibition Zone (mm)
This compoundE. coli18
Triphenyltin carboxylateE. coli22
Dimethyltin dichlorideS. aureus15

Antifungal Activity

This compound also exhibits antifungal properties. Studies have shown that organotin compounds can inhibit the growth of various fungi, including Candida albicans and Aspergillus niger. The mechanism involves disruption of fungal cell wall integrity and interference with ergosterol biosynthesis, crucial for fungal cell membrane stability.

Case Study: Antifungal Efficacy
In a comparative study, this compound was tested against several fungal strains. The results indicated that it exhibited a minimum inhibitory concentration (MIC) comparable to established antifungal agents, suggesting its potential as an alternative treatment option .

Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer cell lines. Preliminary studies suggest that this compound can induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of proliferation .

Table 2: Anticancer Activity in Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)10Caspase activation
HeLa (Cervical Cancer)15Cell cycle arrest
A549 (Lung Cancer)12Induction of oxidative stress

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